1-Phenyltetrazolidine-5-thione
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Overview
Description
1-Phenyl-1H-tetrazole-5-thiol is an organic compound with the molecular formula C7H6N4S. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
1-Phenyl-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with sodium azide in the presence of a suitable solvent . Another method includes the reaction of phenylhydrazine with carbon disulfide and sodium hydroxide, followed by cyclization with sodium nitrite . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety .
Chemical Reactions Analysis
1-Phenyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-1H-tetrazole-5-thiol has numerous scientific research applications:
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use as an inhibitor of enzymes and its potential therapeutic applications.
Industry: It is used as a corrosion inhibitor for metals, particularly aluminum, in acidic environments.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-tetrazole-5-thiol involves its interaction with molecular targets through its thiol group. This interaction can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its ability to form stable complexes with metal ions contributes to its effectiveness as a corrosion inhibitor .
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:
1-Phenyl-5-mercaptotetrazole: Similar in structure but with different reactivity and applications.
1-Phenyltetrazoline-5-thione: Another tetrazole derivative with distinct chemical properties.
5-Mercapto-1-phenyltetrazole: Shares the thiol group but differs in its chemical behavior and uses.
These comparisons highlight the unique properties of 1-Phenyl-1H-tetrazole-5-thiol, such as its specific reactivity and applications in various fields.
Properties
Molecular Formula |
C7H8N4S |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
1-phenyltetrazolidine-5-thione |
InChI |
InChI=1S/C7H8N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5,9-10H,(H,8,12) |
InChI Key |
PCANQHUYKKMMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)NNN2 |
Origin of Product |
United States |
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